molecular formula C16H14N2O2S2 B1682033 3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid CAS No. 329907-28-0

3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid

Cat. No. B1682033
M. Wt: 330.4 g/mol
InChI Key: RAOULLCLLOGTDA-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid” is a chemical compound with the formula C16 H14 N2 O2 S2 . It is also known by its CAS number 329907-28-0 .

Scientific Research Applications

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity in preclinical studies. For instance, a study synthesizing new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that the majority of these compounds displayed potent anticancer activity comparable to that of doxorubicin on three human cancer cell lines: the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116) (Hafez & El-Gazzar, 2017). Similarly, another study focusing on the direct metallation of thienopyrimidines and their functionalized derivatives found significant anticancer activities towards liver, human breast, and cervix carcinoma cell lines (Snégaroff et al., 2009).

Antibacterial and Anti-inflammatory Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promise as antibacterial and anti-inflammatory agents. A study on novel substituted thienopyrimidinone compounds demonstrated significant antibacterial and in vivo and in vitro anti-inflammatory activities (Srivastava & Das, 2009). These findings suggest potential applications in the treatment of infections and inflammatory conditions.

Dual Inhibitory Activities

Research on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates has identified compounds with potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, enzymes critical in the folate pathway. These inhibitors could serve as effective treatments for cancer and other diseases characterized by rapid cell division (Gangjee et al., 2008).

Protein Kinase Inhibition

One of the derivatives, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, has been identified as a potent inhibitor of human protein kinase CK2, an enzyme involved in cell growth and survival. This compound exhibited considerable selectivity towards CK2, with IC50 values of 0.1 μM, highlighting its potential for therapeutic application in diseases related to abnormal CK2 activity (Golub et al., 2011).

properties

IUPAC Name

3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOULLCLLOGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364205
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid

CAS RN

329907-28-0
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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